(2-Chloro-3,4-dimethoxyphenyl)methanol

Description

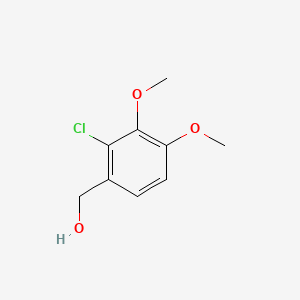

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYBQLFOEYWYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20240168 | |

| Record name | 2-Chloroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93983-13-2 | |

| Record name | 2-Chloro-3,4-dimethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93983-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroveratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroveratryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of (2-Chloro-3,4-dimethoxyphenyl)methanol?

An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)methanol

Introduction

(2-Chloro-3,4-dimethoxyphenyl)methanol, a substituted benzyl alcohol, is a crucial intermediate in the landscape of organic synthesis and medicinal chemistry. As a derivative of veratraldehyde (3,4-dimethoxybenzaldehyde), a widely used organic intermediate, this compound offers a unique combination of functional groups: a reactive primary alcohol, two electron-donating methoxy groups, and a strategically placed chloro substituent on the aromatic ring.[1][2][3] This specific arrangement of moieties makes it a valuable building block for constructing more complex molecular architectures. The presence of the chlorine atom, in particular, can significantly influence the physicochemical properties and biological activity of downstream compounds, making it a point of interest for drug development professionals seeking to modulate parameters like lipophilicity, metabolic stability, and binding interactions.

This guide provides a comprehensive overview of the properties, synthesis, and potential applications of (2-Chloro-3,4-dimethoxyphenyl)methanol, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthetic chemistry, dictating reaction conditions, purification strategies, and handling procedures. (2-Chloro-3,4-dimethoxyphenyl)methanol is characterized as a dimethoxybenzene derivative.[4][5]

Core Properties

The key physicochemical data for (2-Chloro-3,4-dimethoxyphenyl)methanol are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2-chloro-3,4-dimethoxyphenyl)methanol | PubChem |

| CAS Number | 93983-13-2 | PubChem[4] |

| Molecular Formula | C₉H₁₁ClO₃ | PubChem[4] |

| Molecular Weight | 202.63 g/mol | ChemicalBook[6] |

| Appearance | White Solid | Thermo Fisher Scientific |

| Solubility | Insoluble in water. | ChemicalBook[5] |

Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, a theoretical spectroscopic profile can be inferred based on its structure and data from analogous compounds like 3,4-dimethoxybenzyl alcohol and other substituted benzyl alcohols.[7][8][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (likely two doublets or a multiplet in the 6.8-7.5 ppm region), a singlet for the benzylic methylene protons (-CH₂OH) around 4.6 ppm, two singlets for the two non-equivalent methoxy groups (-OCH₃) around 3.8-3.9 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift.

-

¹³C NMR: The carbon NMR would display nine distinct signals. Expected peaks include those for the two methoxy carbons (~56 ppm), the benzylic carbon (~65 ppm), and six signals in the aromatic region (110-150 ppm) for the substituted benzene ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and methoxy groups would appear around 2850-3100 cm⁻¹. Strong C-O stretching bands for the ether and alcohol functionalities are expected around 1020-1260 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 202/204, reflecting the isotopic abundance of chlorine (³⁵Cl/³⁷Cl). Common fragmentation patterns would include the loss of a water molecule (M-18) and the loss of the hydroxymethyl group (M-31).

Synthesis and Reactivity

The primary and most efficient route for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol is through the reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde.[6] This transformation is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.

Synthetic Workflow: Reduction of an Aldehyde

The causality behind this experimental choice is straightforward: aldehydes are readily and cleanly reduced to primary alcohols by hydride-donating reagents. Sodium borohydride (NaBH₄) is an ideal choice for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity (it is stable in alcoholic solvents like methanol or ethanol).[11][12] This avoids the over-reduction to an alkane and does not affect other functional groups on the aromatic ring under standard conditions.

Caption: Workflow for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol.

Experimental Protocol: Synthesis via Reduction

This protocol describes the reduction of 2-Chloro-3,4-dimethoxybenzaldehyde using sodium borohydride.

Materials:

-

2-Chloro-3,4-dimethoxybenzaldehyde (1 equivalent)[13]

-

Sodium borohydride (NaBH₄) (2 equivalents)[6]

-

Methanol (as solvent)

-

Dichloromethane (for extraction)

-

Water (for workup)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolution: Dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.[6]

-

Addition of Reducing Agent: While stirring at room temperature (20°C), slowly add sodium borohydride (20 mmol) in small portions. Causality Note: Portion-wise addition helps to control the exothermic reaction and any initial effervescence.

-

Reaction: Stir the mixture at room temperature for approximately 30-60 minutes.[6][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Concentration: Once the reaction is complete, carefully add water to quench the excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.[6]

-

Extraction: Dilute the remaining residue with water and extract the product into dichloromethane (3 x 50 mL).[6]

-

Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-Chloro-3,4-dimethoxyphenyl)methanol.[6] The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Research and Drug Development

Substituted dimethoxybenzenes are prevalent scaffolds in medicinal chemistry.[1] The parent compound, veratraldehyde, is a known intermediate in the synthesis of pharmaceuticals such as prazosin, quinazoline, and tiapamil.[3] By extension, (2-Chloro-3,4-dimethoxyphenyl)methanol serves as a functionalized building block, enabling the synthesis of novel analogues and complex target molecules.

The reactive hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, halides), providing a handle for coupling with other molecular fragments. The chloro and dimethoxy substituents on the aromatic ring are critical for modulating the electronic and steric profile of the molecule, which is a key strategy in lead optimization during drug discovery. For instance, a chloro group can enhance membrane permeability or block a potential site of metabolic oxidation.

Caption: Role as a versatile building block in a synthetic drug discovery program.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling (2-Chloro-3,4-dimethoxyphenyl)methanol. The following information is synthesized from available Safety Data Sheets (SDS).[14][15]

-

Hazard Identification: The compound is classified as harmful if swallowed, and it causes skin and serious eye irritation. It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[14][15]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[14][16]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[14]

-

Ingestion: Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell.[14]

-

References

- An In-depth Technical Guide to the Chemical Derivatives of Veratraldehyde and Related Compounds. Benchchem.

- Study On The Synthesis Of Veratraldehyde And Its Derivatives. Globe Thesis.

- Veratraldehyde. Wikipedia.

- (2-Chloro-3,4-dimethoxyphenyl)methanol. PubChem.

- Veratraldehyde: synthesis and applications in organic synthesis. Chemicalbook.

- veratraldehyde - Organic Syntheses Procedure.

- SAFETY DATA SHEET - (2-Chloroveratryl alcohol). Thermo Fisher Scientific.

- SAFETY DATA SHEET - (3,4-Dimethoxybenzyl alcohol). Thermo Fisher Scientific.

- SAFETY DATA SHEET - (3,4-Dimethoxybenzyl alcohol). Fisher Scientific.

- 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL Safety Data Sheets. Echemi.

- 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL. ChemicalBook.

- Veratryl alcohol. PubChem.

- The Role of (2,3,4-Trimethoxyphenyl)methanol in Pharmaceutical Synthesis.

- Methanol Safety Data Sheet.

- 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis. ChemicalBook.

- (3,4-Dimethoxyphenyl)methanol - Solubility of Things.

- 3,4-dimethoxybenzyl alcohol, 93-03-8. The Good Scents Company.

- 3,4-Dimethoxybenzyl alcohol, 97%. Fisher Scientific.

- (3,4-DIMETHOXYPHENYL)METHANOL | CAS 93-03-8. Matrix Fine Chemicals.

- 3,4-dimethoxybenzyl alcohol - BDMAEE.

- 2-Chloro-3,4-dimethoxybenzaldehyde | CAS 5417-17-4. Santa Cruz Biotechnology.

- Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry.

- 4-Chloro-3,5-dimethoxybenzyl alcohol. PubChem.

- 2-Chloro-3,4-dimethoxy benzaldehyde. GenoChem World.

- 93-03-8|(3,4-Dimethoxyphenyl)methanol. BLD Pharm.

- 2-Chloro-3,4-dimethoxybenzaldehyde 98. Sigma-Aldrich.

- Order : (2-CHLORO-3,4-DIMETHOXYPHENYL)METHANOL. ChemUniverse.

- Spectroscopic Profile of (E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Guide. Benchchem.

- On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. National Institutes of Health (NIH).

- 2-Chloro-3,4-dimethoxybenzaldehyde (CAS 5417-17-4) Properties. Chemcasts.

- 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS.

- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications (IJCEA).

- Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. National Institutes of Health (NIH).

- 3,4-Dimethoxybenzyl alcohol synthesis. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. globethesis.com [globethesis.com]

- 3. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 4. (2-Chloro-3,4-dimethoxyphenyl)methanol | C9H11ClO3 | CID 2775134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL | 93983-13-2 [chemicalbook.com]

- 6. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 7. Veratryl alcohol | C9H12O3 | CID 7118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. ijcea.org [ijcea.org]

- 12. 3,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. echemi.com [echemi.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)methanol: Structure, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of (2-Chloro-3,4-dimethoxyphenyl)methanol, a substituted benzyl alcohol derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's chemical identity, structure, physicochemical properties, and a validated synthetic protocol. By contextualizing its properties and potential applications against its well-studied parent compound, veratryl alcohol, this guide aims to illuminate its value as a chemical intermediate and a building block for novel molecular entities. The narrative emphasizes the rationale behind methodological choices and provides protocols for synthesis and characterization to ensure scientific integrity and reproducibility.

Chemical Identity and Structure

(2-Chloro-3,4-dimethoxyphenyl)methanol is an aromatic alcohol characterized by a benzene ring substituted with a hydroxymethyl (methanol) group, a chlorine atom, and two methoxy groups. The specific arrangement of these substituents dictates its chemical reactivity and potential biological activity.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: (2-Chloro-3,4-dimethoxyphenyl)methanol[1]

-

Common Synonyms: 2-Chloro-3,4-dimethoxybenzyl alcohol[2][3][4]

Chemical Structure

The structure consists of a benzyl alcohol core with a chlorine atom at position 2, and two methoxy groups at positions 3 and 4 relative to the methanol substituent. This substitution pattern is crucial for its electronic and steric properties, which can influence its role in organic synthesis.

Figure 1: Chemical structure of (2-Chloro-3,4-dimethoxyphenyl)methanol.

Key Identifiers

The fundamental properties and identifiers of the compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO₃ | [1][3][5] |

| Molecular Weight | 202.63 g/mol | [3][5] |

| CAS Number | 93983-13-2, 20624-89-9 | [2][3][5] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) and Notes |

| Appearance | White to off-white crystalline solid/powder. | Inferred from similar compounds like (3,4-dimethoxyphenyl)methanol.[6] |

| Solubility | Insoluble in water. Soluble in organic solvents like methanol and dichloromethane. | [2][5] The presence of the polar alcohol group is offset by the hydrophobic aromatic ring and chlorine atom. |

| Melting Point | Data not readily available in cited literature. | Must be determined experimentally. |

| Boiling Point | Data not readily available in cited literature. | Must be determined experimentally. |

Synthesis and Mechanism

The most direct and reliable method for synthesizing (2-Chloro-3,4-dimethoxyphenyl)methanol is through the selective reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde.

Synthetic Pathway

The synthesis involves the conversion of the aldehyde functional group to a primary alcohol using a mild reducing agent.

Scheme 1: Reduction of 2-Chloro-3,4-dimethoxybenzaldehyde 2-Chloro-3,4-dimethoxybenzaldehyde + NaBH₄ → (2-Chloro-3,4-dimethoxyphenyl)methanol

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation for several key reasons:

-

Selectivity: It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible groups on the aromatic ring.

-

Operational Simplicity: The reaction can be conducted at room temperature in standard alcoholic or ethereal solvents, requiring minimal specialized equipment.[5]

-

Safety and Workup: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle and the reaction workup is a straightforward aqueous quench.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the reduction of substituted benzaldehydes.[5]

-

Dissolution: Dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol (approx. 5 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is a precautionary measure to control the initial exotherm of the reaction.

-

Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise to the stirred solution over 15-20 minutes. The excess reductant ensures the reaction goes to completion.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching and Concentration: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the remaining aqueous residue with dichloromethane and transfer to a separatory funnel. Wash the organic layer with water, followed by brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Chloro-3,4-dimethoxyphenyl)methanol.

-

Purification: If necessary, purify the crude product by column chromatography or recrystallization to obtain the final product with high purity.

Synthesis Workflow Diagram

Figure 2: Workflow for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol.

Spectroscopic Characterization

Definitive structural confirmation requires spectroscopic analysis. While experimental spectra for this specific compound are not widely published, a robust characterization can be predicted based on its structure and data from analogous compounds.[7]

Predicted ¹H and ¹³C NMR Analysis

-

¹H NMR:

-

Aromatic Protons: Two singlets or two doublets (due to meta-coupling) would be expected in the aromatic region (~6.8-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Benzylic Protons (-CH₂OH): A singlet around 4.5-4.7 ppm is expected for the two benzylic protons.

-

Alcohol Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, would appear for the hydroxyl proton.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, would be expected around 3.8-4.0 ppm for the two methoxy groups.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons bearing the methoxy groups (C3, C4) would be downfield, while the carbon bearing the chlorine (C2) would also be significantly shifted.

-

Benzylic Carbon (-CH₂OH): A signal around 60-65 ppm.

-

Methoxy Carbons (-OCH₃): Two signals around 55-60 ppm.

-

Predicted Mass Spectrometry Fragmentation

In an Electron Ionization (EI) mass spectrum, the following key fragments would be anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 202 (and a characteristic M+2 peak at m/z = 204 in a ~3:1 ratio, indicative of a single chlorine atom).

-

Loss of H₂O: A fragment at m/z = 184, from the dehydration of the alcohol.

-

Loss of •CH₂OH: A fragment corresponding to the loss of the hydroxymethyl radical.

Applications and Research Context

Role as a Chemical Intermediate

(2-Chloro-3,4-dimethoxyphenyl)methanol is primarily utilized as a building block in organic synthesis. The presence of three distinct functional handles—the alcohol, the chlorine atom, and the methoxy groups—makes it a versatile precursor for more complex molecules. The alcohol can be oxidized to an aldehyde or acid, or converted to a leaving group for nucleophilic substitution.

Context from the Parent Compound, Veratryl Alcohol

To appreciate the potential of the title compound, it is instructive to consider its non-chlorinated analogue, (3,4-dimethoxyphenyl)methanol, also known as veratryl alcohol. Veratryl alcohol is a significant compound in several fields:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the production of more complex pharmaceutical agents.[6][8]

-

Natural Products: It is a secondary metabolite produced by certain white-rot fungi and is involved in the enzymatic degradation of lignin.[9][10][11]

-

Host-Guest Chemistry: It is the primary raw material for synthesizing cyclotriveratrylene, a bowl-shaped molecule used to create molecular hosts and capsules.[10][12]

Future Research Directions

The introduction of a chlorine atom onto the veratryl alcohol scaffold in (2-Chloro-3,4-dimethoxyphenyl)methanol opens new avenues for research, particularly in drug discovery:

-

Modulation of Properties: The electron-withdrawing nature of the chlorine atom can alter the electronic properties of the aromatic ring, potentially influencing binding affinities to biological targets.

-

Metabolic Blocking: A strategically placed chlorine atom can block sites of metabolic oxidation, a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.

-

Novel Analogues: This compound allows for the synthesis of chlorinated analogues of known biologically active molecules derived from veratryl alcohol, enabling structure-activity relationship (SAR) studies.

Conclusion

(2-Chloro-3,4-dimethoxyphenyl)methanol is a valuable and versatile chemical intermediate. Its well-defined structure and accessible synthesis from the corresponding aldehyde make it a practical building block for research and development. While its direct applications are still emerging, the extensive utility of its parent compound, veratryl alcohol, strongly suggests its potential in the synthesis of novel compounds for materials science and medicinal chemistry. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research programs.

References

- (2023-05-25). 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL | 93983-13-2. ChemicalBook.

- (2-Chloro-3,4-dimethoxyphenyl)methanol | C9H11ClO3 | CID 2775134. PubChem.

- (3,4-Dimethoxyphenyl)methanol. Solubility of Things.

- (3,4-DIMETHOXYPHENYL)METHANOL | CAS 93-03-8.

- 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL CAS#: 20624-89-9. ChemicalBook.

- 3,4-Dimethoxybenzyl alcohol, 97%. Fisher Scientific.

- 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis. ChemicalBook.

- Veratryl alcohol | C9H12O3 | CID 7118. PubChem.

- Ver

- 3,4-dimethoxybenzyl alcohol. BDMAEE.

- 3,4-Dimethoxybenzyl alcohol, 96%. Sigma-Aldrich.

- 2-Chloro-3,4-dimethoxybenzyl alcohol, 97%. Labware E-shop.

- 3,4-dimethoxybenzyl alcohol, 93-03-8. The Good Scents Company.

- (2025-10-20). Unlock the Potential: Understanding the Applications and Benefits of (3,4-Dimethoxyphenyl)methanol. Glentham Life Sciences.

- Spectroscopic Profile of (E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Guide. Benchchem.

Sources

- 1. (2-Chloro-3,4-dimethoxyphenyl)methanol | C9H11ClO3 | CID 2775134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL | 93983-13-2 [chemicalbook.com]

- 3. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL CAS#: 20624-89-9 [m.chemicalbook.com]

- 4. labware-shop.com [labware-shop.com]

- 5. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Veratryl alcohol | C9H12O3 | CID 7118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Veratrole alcohol - Wikipedia [en.wikipedia.org]

- 11. 3,4-dimethoxybenzyl alcohol, 93-03-8 [thegoodscentscompany.com]

- 12. 3,4-Dimethoxybenzyl alcohol 0.96 Veratryl alcohol [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzyl alcohol

Introduction: A Versatile Chlorinated Veratryl Derivative

2-Chloro-3,4-dimethoxybenzyl alcohol, a halogenated derivative of veratryl alcohol, serves as a crucial intermediate and building block in modern organic synthesis. Its unique substitution pattern—a chlorine atom ortho to the hydroxymethyl group and two adjacent methoxy groups—imparts specific reactivity and structural characteristics that are highly valued in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical characteristics, a validated synthetic protocol, spectral data interpretation, and essential safety protocols, designed to equip researchers with the foundational knowledge required for its effective application in the laboratory. The presence of the ortho-chlorine atom sterically influences the adjacent functional groups, while also providing a site for further synthetic elaboration through cross-coupling reactions, making this compound a versatile precursor in medicinal chemistry and materials science.[1]

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance and scientific accuracy. The definitive identifier for this compound is its CAS number.

| Identifier | Value | Source |

| Chemical Name | (2-Chloro-3,4-dimethoxyphenyl)methanol | [2] |

| Synonyms | 2-Chloroveratryl alcohol, 2-Chloro-3,4-dimethoxybenzenemethanol | [2] |

| CAS Number | 93983-13-2 | [2][3][4] |

| Molecular Formula | C₉H₁₁ClO₃ | [1][4][5] |

| Molecular Weight | 202.63 g/mol | [2][5] |

| Appearance | White Crystalline Solid | [1][4] |

Physicochemical Characteristics

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data below has been consolidated from various chemical data providers.

| Property | Value | Unit |

| Melting Point | 70 - 72 | °C |

| Boiling Point | 307.6 | °C (at 760 mmHg) |

| Density | 1.241 | g/cm³ |

| Flash Point | 139.8 | °C |

| Refractive Index | 1.536 | |

| Solubility | Insoluble in water.[3] Soluble in chloroform and methanol.[6] |

Synthetic Protocol: Reductive Synthesis from 2-Chloroveratraldehyde

The most direct and common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 2-Chloroveratraldehyde. This method is reliable, high-yielding, and utilizes a common, mild reducing agent, sodium borohydride (NaBH₄).[7]

Causality and Experimental Rationale

The choice of sodium borohydride is deliberate. It is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not affect other potentially reducible functional groups under these conditions. Methanol or dichloromethane serves as a suitable polar protic or aprotic solvent, respectively, effectively dissolving the starting aldehyde and facilitating the reaction.[7] The work-up procedure involving a water wash is crucial to quench any unreacted NaBH₄ and remove water-soluble inorganic byproducts. Subsequent extraction with an organic solvent like dichloromethane isolates the product, and drying over an anhydrous salt like Na₂SO₄ removes residual water before solvent evaporation to yield the crude product.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 2-Chloroveratraldehyde (1.0 eq) dissolved in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add sodium borohydride (2.0 eq) portion-wise at room temperature. The portion-wise addition helps to control any initial exotherm.

-

Reaction Execution: Stir the resulting mixture at room temperature for approximately 30-60 minutes.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.

-

Quenching and Work-up: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Dilute the remaining aqueous residue with dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-3,4-dimethoxybenzyl alcohol.

-

Purification: The crude product, which is often of high purity, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Caption: Workflow for the synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol.

Spectral Characteristics: An Interpretive Guide

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: Two singlets or two doublets (due to meta-coupling) are expected in the aromatic region (~6.8-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Methoxy Protons: Two sharp singlets, each integrating to 3H, will appear in the upfield region (~3.8-4.0 ppm), corresponding to the two -OCH₃ groups.

-

Benzylic Protons: A singlet (or a doublet if coupled to the hydroxyl proton) integrating to 2H will be present around 4.5-4.8 ppm, corresponding to the -CH₂- group.

-

Hydroxyl Proton: A broad singlet will appear, with its chemical shift being concentration and solvent dependent, corresponding to the -OH proton.

-

-

¹³C NMR (Carbon NMR): The spectrum will display 9 distinct signals for the 9 unique carbon atoms.

-

Aromatic Carbons: Six signals are expected in the ~110-150 ppm region. The carbons bearing the methoxy and chloro groups will be shifted accordingly.

-

Benzylic Carbon: One signal for the -CH₂- carbon will appear around 60-65 ppm.

-

Methoxy Carbons: Two signals for the -OCH₃ carbons will be seen further upfield, typically around 55-60 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band will be prominent in the 3200-3600 cm⁻¹ region, characteristic of the alcohol hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and benzylic groups will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching of the alcohol and ether functionalities.

-

C-Cl Stretch: A weaker band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

-

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. This compound presents several hazards that necessitate stringent precautions.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][9]

-

Avoid breathing dust or fumes.[4] Prevent contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[4]

-

-

Storage Conditions:

References

- ChemicalBook. (2023, May 25). 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL | 93983-13-2.

- Echemi. (2019, July 15). 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL Safety Data Sheets.

- ChemicalBook. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis.

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Chloro-3,4-dimethoxybenzyl alcohol.

- Guidechem. 2-chloro-3,4-dimethoxybenzyl alcohol 20624-89-9.

- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 3,4-Dimethoxybenzyl alcohol.

- ChemicalBook. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL CAS#: 20624-89-9.

- PubChem. 2,5-Dimethoxybenzyl alcohol.

- International Journal of Chemical Engineering and Applications. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.

- Sigma-Aldrich. 3,4-Dimethoxybenzyl alcohol, 96%.

- The Royal Society of Chemistry. Contents.

- ChemicalBook. 2,4-Dimethoxybenzyl alcohol(7314-44-5) 1H NMR spectrum.

- ChemicalBook. 3,4-Dimethoxybenzyl alcohol(93-03-8) 1H NMR spectrum.

- PubChem. (2-Chloro-3,4-dimethoxyphenyl)methanol.

- ChemicalBook. 3,4-Dimethoxybenzyl alcohol synthesis.

Sources

- 1. Page loading... [guidechem.com]

- 2. (2-Chloro-3,4-dimethoxyphenyl)methanol | C9H11ClO3 | CID 2775134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL | 93983-13-2 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL CAS#: 20624-89-9 [m.chemicalbook.com]

- 6. 3,4-Dimethoxybenzyl alcohol CAS#: 93-03-8 [m.chemicalbook.com]

- 7. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 8. 3,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Molecular weight and formula of (2-Chloro-3,4-dimethoxyphenyl)methanol

An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)methanol: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound (2-Chloro-3,4-dimethoxyphenyl)methanol. It details its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, providing a foundation for its effective use in laboratory and industrial settings.

Chemical Identity and Physicochemical Properties

(2-Chloro-3,4-dimethoxyphenyl)methanol, also known as 2-chloroveratryl alcohol, is a substituted benzyl alcohol derivative. Its structural features, including a chlorinated and dimethoxylated aromatic ring, make it a valuable intermediate in organic synthesis.

The key identifiers and properties of this compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | (2-Chloro-3,4-dimethoxyphenyl)methanol | [1] |

| Synonyms | 2-Chloroveratryl alcohol, 2-Chloro-3,4-dimethoxybenzenemethanol | [2] |

| CAS Number | 93983-13-2 (Primary), 20624-89-9 (Alternative) | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO₃ | [1][2] |

| Molecular Weight | 202.63 g/mol | [1][2] |

The physical and chemical properties determine the conditions for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Appearance | Solid | [4] |

| Melting Point | 70-72 °C | [2][5] |

| Boiling Point | 307.6 ± 37.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water. | [2] |

| Density | 1.241 g/cm³ (Predicted) | [2][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the compound's identity and purity. While public databases may have limited specific spectra for this exact compound, the expected spectral features can be reliably predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the methylene protons of the alcohol, and the hydroxyl proton. The aromatic protons will appear as doublets or singlets in the range of δ 6.8-7.2 ppm. The two methoxy groups will likely present as sharp singlets around δ 3.8-3.9 ppm. The methylene protons (CH₂OH) would be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct carbon signals. Aromatic carbons will resonate in the δ 110-150 ppm region, with those attached to oxygen appearing further downfield. The methoxy carbons will be observed around δ 56 ppm, and the methylene carbon (CH₂OH) will be in the δ 60-65 ppm range.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key expected absorption bands include a broad peak around 3400-3200 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and aliphatic groups around 3100-2850 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and strong C-O stretching bands for the methoxy and alcohol groups between 1260-1000 cm⁻¹.[6] The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 202 and a characteristic M+2 peak at m/z 204 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of H₂O, CH₃, OCH₃, and CH₂OH.

Synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol

The most direct and common laboratory synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol involves the reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).

The choice of sodium borohydride is strategic; it is a selective reducing agent for aldehydes and ketones that is tolerant of many other functional groups and is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). Methanol is a common solvent as it readily dissolves the starting aldehyde and the borohydride reagent.

Caption: Workflow for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol.

Experimental Protocol: Reduction of 2-Chloro-3,4-dimethoxybenzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol.

Materials:

-

2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 30-60 minutes).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl or deionized water to decompose the excess sodium borohydride and borate esters.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

-

Purification: Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (2-Chloro-3,4-dimethoxyphenyl)methanol.[7]

Applications in Research and Drug Development

(2-Chloro-3,4-dimethoxyphenyl)methanol is not typically an active pharmaceutical ingredient itself but serves as a crucial building block in the synthesis of more complex, biologically active molecules.[8] Its utility stems from the presence of multiple functional groups that can be selectively modified. The hydroxyl group can be converted into a good leaving group, an ether, or an ester. The chlorinated aromatic ring allows for cross-coupling reactions, and the methoxy groups can be demethylated to reveal phenols if desired.

An important application of such substituted benzyl alcohols is in the synthesis of ligands for various biological targets or as precursors to heterocyclic systems, which are common scaffolds in medicinal chemistry.

Caption: Role as an intermediate in a multi-step synthetic pathway.

Safety, Handling, and Storage

Proper handling and storage of (2-Chloro-3,4-dimethoxyphenyl)methanol are imperative for laboratory safety. The compound is classified with several hazards.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

(2-Chloro-3,4-dimethoxyphenyl)methanol is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its successful and safe application in research and development, particularly within the pharmaceutical industry.

References

-

PubChem. . Accessed January 5, 2026.

-

Chemsrc. . Accessed January 5, 2026.

-

Matrix Fine Chemicals. . Accessed January 5, 2026.

-

PubChem. . Accessed January 5, 2026.

-

ChemicalBook. . Accessed January 5, 2026.

-

Fisher Scientific. . Accessed January 5, 2026.

-

GuideChem. . Accessed January 5, 2026.

-

MDPI. . Accessed January 5, 2026.

-

BLD Pharm. . Accessed January 5, 2026.

-

Echemi. . Accessed January 5, 2026.

-

PubChem. . Accessed January 5, 2026.

-

NIST. . Accessed January 5, 2026.

-

NIST. . Accessed January 5, 2026.

-

ChemicalBook. . Accessed January 5, 2026.

-

Sigma-Aldrich. . Accessed January 5, 2026.

-

National Center for Biotechnology Information. . Accessed January 5, 2026.

-

ChemBK. . Accessed January 5, 2026.

Sources

- 1. (2-CHLORO-3,4-DIMETHOXYPHENYL)METHANOL | CAS 93983-13-2 [matrix-fine-chemicals.com]

- 2. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL | 93983-13-2 [chemicalbook.com]

- 3. benzenemethanol suppliers USA [americanchemicalsuppliers.com]

- 4. 4-Chloro-3,5-dimethoxybenzyl alcohol | C9H11ClO3 | CID 84777014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (2-Chloro-3,4-dimethoxyphenyl)methanol | C9H11ClO3 | CID 2775134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 8. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Safe Handling of (2-Chloro-3,4-dimethoxyphenyl)methanol for Research Applications

This document provides a comprehensive technical overview of the material safety data for (2-Chloro-3,4-dimethoxyphenyl)methanol, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and protocols grounded in the principles of chemical hygiene and risk assessment. Given that the toxicological profile of this compound is not fully characterized, a conservative approach to handling is paramount.

Section 1: Chemical and Physical Identity

(2-Chloro-3,4-dimethoxyphenyl)methanol, also known as 2-Chloroveratryl alcohol, is an aromatic alcohol valued in organic synthesis for its specific functional groups.[1] Understanding its physical properties is the first step in establishing safe laboratory practices.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO₃ | PubChem[1] |

| Molecular Weight | 202.63 g/mol | PubChem[1] |

| CAS Number | 93983-13-2 | PubChem[1] |

| Appearance | Clear, Viscous Liquid | Fisher Scientific[2] |

| Melting Point | 22 °C / 71.6 °F | Fisher Scientific[2][3] |

| Boiling Point | 296 - 297 °C @ 732 mmHg | Fisher Scientific[2] |

| Flash Point | > 112 °C / > 233.6 °F | Fisher Scientific[2][3] |

| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides | Fisher Scientific[2] |

*Note: Detailed physical data for (2-Chloro-3,4-dimethoxyphenyl)methanol is limited. The data for appearance, melting point, boiling point, and flash point are derived from the closely related analog, 3,4-Dimethoxybenzyl alcohol (Veratryl alcohol), and should be used as a conservative estimate.

Section 2: Hazard Identification and Toxicological Profile

The primary known hazard associated with (2-Chloro-3,4-dimethoxyphenyl)methanol is that it is classified as an irritant .[1] However, a critical piece of information from available safety data sheets is the statement: "The toxicological properties have not been fully investigated." [2]

This data gap necessitates the adoption of the "Principle of Prudent Practice," which dictates that compounds with unknown toxicity should be handled as if they are highly toxic. The causality here is simple: in the absence of data, we must assume a higher risk to ensure personnel safety.

For risk assessment, we can look at analogs:

-

3,4-Dimethoxybenzyl alcohol (the non-chlorinated parent compound): Classified as Acute Oral Toxicity Category 4 ("Harmful if swallowed").[3]

-

Veratraldehyde (the corresponding aldehyde): Classified as causing skin irritation.

Given this information, it is prudent to assume that (2-Chloro-3,4-dimethoxyphenyl)methanol is, at a minimum, an eye and skin irritant and is potentially harmful if swallowed.

Caption: Logical workflow for handling chemicals with unknown toxicity.

Section 3: Safe Handling and Exposure Control Protocol

A multi-layered approach combining engineering controls, personal protective equipment, and strict hygiene practices is required for the safe handling of this compound.

3.1 Engineering Controls: The Primary Barrier

The most critical engineering control is the mandatory use of a properly functioning chemical fume hood . This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary route of exposure for volatile and semi-volatile compounds. Ensure that the sash is kept at the lowest practical height and that work is conducted at least 6 inches inside the hood.

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be deliberate. The following workflow provides a self-validating system for ensuring adequate protection.

Caption: A standard workflow for selecting and using PPE.

-

Eye/Face Protection : Wear tightly fitting safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection : A standard laboratory coat must be worn and buttoned. Wear appropriate protective gloves (nitrile is a suitable choice for incidental contact) to prevent skin exposure.[2]

-

Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required. However, if irritation is experienced or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4]

3.3 Step-by-Step Handling Protocol (Gram-Scale)

-

Preparation : Don all required PPE as outlined above. Ensure the chemical fume hood is on and functioning correctly.

-

Staging : Place an analytical balance, spill kit, and all necessary glassware and reagents inside the fume hood.

-

Weighing : Tare a clean, dry container on the balance. Carefully transfer the required amount of (2-Chloro-3,4-dimethoxyphenyl)methanol into the container using a clean spatula or pipette. Keep the stock bottle and the receiving container covered as much as possible to minimize vapor release.

-

Dissolution/Reaction : If dissolving, add the solvent to the container slowly within the fume hood. Cap and mix.

-

Cleanup : Once the transfer is complete, decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol or isopropanol) and wipe down with an absorbent pad.

-

Waste : All contaminated materials (gloves, wipes, pipette tips) must be disposed of in a designated hazardous waste container.

-

Post-Handling : Close the fume hood sash. Remove lab coat and gloves, and immediately wash hands thoroughly with soap and water.[2]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | Fisher Scientific[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | Fisher Scientific[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | Fisher Scientific[2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | Fisher Scientific[2][3] |

-

Accidental Release : For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[2] Ensure adequate ventilation and wear full PPE during cleanup. Prevent the spill from entering drains.[4]

-

Fire-Fighting : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam as extinguishing media.[2][4] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] Thermal decomposition can lead to the release of irritating gases and vapors.[2]

Section 5: Storage, Stability, and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

-

Disposal : This material and its container must be disposed of as hazardous waste. Do not empty into drains.[2] Disposal should be handled by a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.

References

-

(2-Chloro-3,4-dimethoxyphenyl)methanol | C9H11ClO3 | CID 2775134 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - (3,4-Dimethoxybenzaldehyde).

-

2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL Safety Data Sheets - Echemi.

-

3,4-Dimethoxybenzyl Alcohol | CAS#:93-03-8 | Chemsrc.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

Sources

A Technical Guide to 2-Chloro-3,4-dimethoxybenzyl alcohol: Synthesis, Properties, and Applications in Drug Discovery

Section 1: Introduction

2-Chloro-3,4-dimethoxybenzyl alcohol is a halogenated and methoxy-substituted aromatic alcohol. As a derivative of veratraldehyde, a compound widely used in the pharmaceutical and fragrance industries, it represents a strategically important building block for organic synthesis and medicinal chemistry.[1][2] The specific arrangement of its functional groups—a nucleophilic hydroxyl group, two electron-donating methoxy groups, and an electron-withdrawing chloro group—provides a unique combination of reactivity and physicochemical properties.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a consolidated overview of the compound's synthesis, characterization, key applications, and safe handling protocols. The insights presented herein are grounded in established chemical principles and aim to facilitate the use of this versatile intermediate in the design and synthesis of novel bioactive molecules. The strategic placement of chloro and methoxy substituents is a common tactic in drug discovery to modulate a molecule's potency, selectivity, and pharmacokinetic profile, making this compound a valuable tool for lead optimization.[3][4]

Section 2: Physicochemical and Spectroscopic Profile

The fundamental properties of 2-Chloro-3,4-dimethoxybenzyl alcohol are critical for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of 2-Chloro-3,4-dimethoxybenzyl alcohol

| Property | Value | Source(s) |

| CAS Number | 20624-89-9 | [1][5][6] |

| Molecular Formula | C₉H₁₁ClO₃ | [1][5] |

| Molecular Weight | 202.63 g/mol | [1][5] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 307.6 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water | [7] |

Spectroscopic Characterization

Structural verification is paramount. While specific spectra for this exact compound are not publicly indexed, its structure can be unequivocally confirmed using standard spectroscopic methods. The expected features are outlined below, based on the analysis of its functional groups and data from analogous compounds.[8][9][10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. Key expected signals include:

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.5 ppm).

-

Benzylic Protons: A singlet for the two CH₂ protons (approx. δ 4.5-4.7 ppm).

-

Methoxy Protons: Two sharp singlets for the two OCH₃ groups (approx. δ 3.8-4.0 ppm).

-

Hydroxyl Proton: A broad singlet for the OH proton, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming its asymmetry.

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

A broad band around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol.

-

Multiple sharp bands around 2850-3000 cm⁻¹ for aliphatic C-H stretching (methoxy and benzylic groups).

-

Bands in the 1000-1300 cm⁻¹ region corresponding to C-O stretching.

-

A band in the 600-800 cm⁻¹ region for the C-Cl stretch.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The mass spectrum should show a molecular ion (M⁺) peak at m/z 202. A characteristic isotopic pattern with a significant M+2 peak (at m/z 204), approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Section 3: Synthesis and Purification

The most direct and common method for preparing 2-Chloro-3,4-dimethoxybenzyl alcohol is through the selective reduction of the corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde (also known as 2-Chloroveratraldehyde).

Primary Synthetic Route: Reduction of 2-Chloroveratraldehyde

This transformation is a cornerstone of organic synthesis. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is a mild, inexpensive, and highly selective reagent that reduces aldehydes and ketones without affecting other potentially reducible groups in the substrate.[5] The reaction is typically high-yielding and clean.

Caption: Synthesis workflow for 2-Chloro-3,4-dimethoxybenzyl alcohol.

Detailed Experimental Protocol

This protocol is a self-validating system, where reaction progress is monitored to ensure completion before proceeding to the workup and purification stages.

-

Reaction Setup: To a solution of 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) dissolved in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (2.0 eq) portion-wise at room temperature. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with dichloromethane and wash sequentially with water and brine.[5] This removes inorganic salts and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purification: The crude 2-Chloro-3,4-dimethoxybenzyl alcohol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the final product as a white solid.

Section 4: Core Applications in Medicinal Chemistry

2-Chloro-3,4-dimethoxybenzyl alcohol is not merely a chemical curiosity; it is a versatile building block with significant potential in drug discovery.[1] The alcohol functional group serves as a convenient handle for a wide array of subsequent chemical transformations, including etherification, esterification, or conversion to a benzyl halide for nucleophilic substitution reactions.

The true value of this molecule lies in the strategic interplay of its substituents:

-

The Chloro Group: This halogen atom significantly impacts the molecule's electronic properties and lipophilicity. As an electron-withdrawing group, it can alter the pKa of nearby functionalities. It also increases lipophilicity, which can enhance membrane permeability, and can serve as a metabolic blocking site to improve a drug candidate's half-life. Furthermore, chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.[3][4]

-

The Dimethoxy Groups: These groups are hydrogen bond acceptors and can influence the molecule's conformation and solubility. Their presence is a common feature in many bioactive natural products and synthetic drugs. The parent structure, veratraldehyde, is a known intermediate for pharmaceuticals such as the antihypertensive agent prazosin, showcasing the importance of the dimethoxybenzyl scaffold.[12][13]

By using 2-Chloro-3,4-dimethoxybenzyl alcohol as a starting material, medicinal chemists can synthesize novel analogs of known drugs or explore new chemical space entirely, fine-tuning the properties of the final compound to achieve desired therapeutic effects.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent. 2-Chloro-3,4-dimethoxybenzyl alcohol has several associated hazards that require appropriate precautions.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Statement | Description | Precautionary Code | Source(s) |

| H302 | Harmful if swallowed | P264, P270, P301+P312 | [14] |

| H315 | Causes skin irritation | P280, P302+P352 | [14] |

| H319 | Causes serious eye irritation | P280, P305+P351+P338 | [14] |

| H335 | May cause respiratory irritation | P261, P271, P304+P340 | [14] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[14][15][16]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[14][16]

Section 6: Conclusion

2-Chloro-3,4-dimethoxybenzyl alcohol is a highly valuable intermediate for chemical synthesis. Its straightforward preparation, combined with a unique pattern of functionalization, makes it an attractive starting point for the development of complex molecular architectures. For professionals in drug discovery, it offers a pre-functionalized scaffold that allows for the systematic modulation of a molecule's steric, electronic, and pharmacokinetic properties. A thorough understanding of its chemistry and safe handling is key to unlocking its full potential in the laboratory.

Section 7: References

-

SAFETY DATA SHEET - 2-Chloro-3,4-dimethoxybenzyl alcohol. Thermo Fisher Scientific. [Link]

-

Understanding Veratraldehyde: Synthesis, Properties, and Industrial Impact. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

VERATRALDEHYDE. Ataman Kimya. [Link]

-

Veratraldehyde. Wikipedia. [Link]

-

CN102070421A - Method for synthesizing veratraldehyde. Google Patents.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. drughunter.com [drughunter.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 6. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL CAS#: 20624-89-9 [m.chemicalbook.com]

- 7. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL | 93983-13-2 [chemicalbook.com]

- 8. 2,3-Dimethoxybenzyl alcohol(5653-67-8) 1H NMR spectrum [chemicalbook.com]

- 9. 2,4-Dimethoxybenzyl alcohol(7314-44-5) 1H NMR [m.chemicalbook.com]

- 10. 3,4-Dimethoxybenzyl alcohol(93-03-8) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 13. CN102070421A - Method for synthesizing veratraldehyde - Google Patents [patents.google.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The deliberate placement of substituents, such as chloro and methoxy groups, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide delves into the technical nuances of a particularly intriguing building block: (2-Chloro-3,4-dimethoxyphenyl)methanol. While seemingly a simple aromatic alcohol, its unique substitution pattern offers a compelling starting point for the synthesis of novel bioactive molecules. This document serves as a comprehensive resource for researchers, providing not only a detailed examination of its synthesis and characterization but also an exploration of the rationale behind its utilization in the intricate process of drug discovery.

Nomenclature and Structural Elucidation: A Foundation of Clarity

Clarity in chemical communication is paramount. (2-Chloro-3,4-dimethoxyphenyl)methanol is the preferred IUPAC name for this compound. However, in literature and chemical catalogs, several synonyms and alternative names are encountered.

Table 1: Synonyms and Identifiers for (2-Chloro-3,4-dimethoxyphenyl)methanol

| Name Type | Name |

| Preferred IUPAC Name | (2-Chloro-3,4-dimethoxyphenyl)methanol |

| Common Synonym | 2-Chloro-3,4-dimethoxybenzyl alcohol |

| CAS Number | 93983-13-2[1] |

| Molecular Formula | C₉H₁₁ClO₃[1] |

| Molecular Weight | 202.63 g/mol [1] |

It is crucial to distinguish this compound from its non-chlorinated parent, (3,4-dimethoxyphenyl)methanol, commonly known as veratryl alcohol (CAS Number: 93-03-8).[2] The presence of the chlorine atom at the 2-position of the phenyl ring introduces significant electronic and steric changes, which in turn modulate the reactivity and potential biological activity of the molecule.

Synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol: A Practical and Validated Protocol

The most direct and widely employed method for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol is the reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde. This approach is favored for its high yield, operational simplicity, and the ready availability of the starting material.

The Causality Behind the Chosen Synthetic Route

The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice rooted in its chemoselectivity. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is mild enough to selectively reduce the aldehyde functionality without affecting the aromatic ring or the ether linkages. This selectivity is critical for ensuring the integrity of the molecular scaffold. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to both dissolve the reactants and protonate the intermediate alkoxide to yield the final alcohol product.

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials:

-

2-Chloro-3,4-dimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (10 mmol) in methanol (50 mL). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Reduction: To the stirred solution, add sodium borohydride (20 mmol) portion-wise at room temperature. The addition should be slow to control any potential effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes), observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot.

-

Quenching and Solvent Removal: After completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of distilled water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the residue with dichloromethane (50 mL) and wash with water. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-Chloro-3,4-dimethoxyphenyl)methanol.

-

Purification (if necessary): The crude product is often of high purity. However, if further purification is required, it can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

This general procedure, as described in the literature for the synthesis of substituted benzyl alcohols, provides a reliable method for obtaining the target compound.[1]

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate structural elucidation is non-negotiable in chemical synthesis. The following section details the expected spectroscopic data for (2-Chloro-3,4-dimethoxyphenyl)methanol, based on available data for the compound and its structural analogs.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Key IR Absorptions for (2-Chloro-3,4-dimethoxyphenyl)methanol

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3600-3200 | Broad |

| C-H (aromatic) | 3100-3000 | Sharp |

| C-H (aliphatic) | 3000-2850 | Sharp |

| C=C (aromatic) | 1600-1450 | Medium to strong |

| C-O (ether) | 1275-1200 and 1075-1020 | Strong |

| C-Cl | 800-600 | Medium to strong |

An FT-IR spectrum obtained from a commercial supplier confirms the presence of these key functional groups.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. While a publicly available, fully assigned spectrum for (2-Chloro-3,4-dimethoxyphenyl)methanol is not readily found, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (2H): Two doublets in the range of δ 6.8-7.2 ppm. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

-

Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm.

-

Methoxy Protons (-OCH₃, 6H): Two distinct singlets around δ 3.8-3.9 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration-dependent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons (6C): Signals in the range of δ 110-155 ppm. The carbon bearing the chlorine atom and the carbons bearing the methoxy groups will be significantly shifted.

-

Methylene Carbon (-CH₂OH, 1C): A signal around δ 65 ppm.

-

Methoxy Carbons (-OCH₃, 2C): Two signals around δ 56 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-